4,6-Difluoro-2-hydrazino-1,3-benzothiazole
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Overview
Description
4,6-Difluoro-2-hydrazino-1,3-benzothiazole is a chemical compound with the molecular formula C7H5F2N3S and a molecular weight of 201.2 g/mol It is a derivative of benzothiazole, characterized by the presence of two fluorine atoms at positions 4 and 6, and a hydrazino group at position 2 on the benzothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Difluoro-2-hydrazino-1,3-benzothiazole typically involves the following steps:
Starting Material: The synthesis begins with 4,6-difluoro-1,3-benzothiazole.
Hydrazination: The 4,6-difluoro-1,3-benzothiazole is reacted with hydrazine hydrate under controlled conditions to introduce the hydrazino group at position 2.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4,6-Difluoro-2-hydrazino-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzothiazole derivatives, depending on the nucleophile used.
Scientific Research Applications
4,6-Difluoro-2-hydrazino-1,3-benzothiazole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Mechanism of Action
The mechanism of action of 4,6-Difluoro-2-hydrazino-1,3-benzothiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, depending on its structural modifications.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
2-Hydrazinobenzothiazole: Similar structure but lacks the fluorine atoms at positions 4 and 6.
4,6-Dichloro-2-hydrazino-1,3-benzothiazole: Similar structure but with chlorine atoms instead of fluorine.
4,6-Dimethyl-2-hydrazino-1,3-benzothiazole: Similar structure but with methyl groups instead of fluorine.
Uniqueness
4,6-Difluoro-2-hydrazino-1,3-benzothiazole is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity, biological activity, and physical properties. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound for various applications .
Properties
IUPAC Name |
(4,6-difluoro-1,3-benzothiazol-2-yl)hydrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2N3S/c8-3-1-4(9)6-5(2-3)13-7(11-6)12-10/h1-2H,10H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAENBFICDUZEPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1F)N=C(S2)NN)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40365943 |
Source
|
Record name | 4,6-Difluoro-2-hydrazino-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40365943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
872696-11-2 |
Source
|
Record name | 4,6-Difluoro-2-hydrazinylbenzothiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=872696-11-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,6-Difluoro-2-hydrazino-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40365943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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